N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine
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Overview
Description
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine is a complex organic compound that features a combination of naphthalene, phosphanyl, and phenylethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthol with phosphorus trichloride to form dinaphthalen-2-yloxyphosphane. This intermediate is then reacted with 1-phenylethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-naphthylamine: An aromatic amine with similar structural features.
1-phenylethylamine: A primary amine with a phenylethyl group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene and phosphanyl group.
Uniqueness
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C36H32NO2P |
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Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine |
InChI |
InChI=1S/C36H32NO2P/c1-27(29-13-5-3-6-14-29)37(28(2)30-15-7-4-8-16-30)40(38-35-23-21-31-17-9-11-19-33(31)25-35)39-36-24-22-32-18-10-12-20-34(32)26-36/h3-28H,1-2H3 |
InChI Key |
XMBVJQDRKUGFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P(OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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